An In-Depth Technical Guide to the Chemical Properties of 3-Methoxy-5-(trifluoromethyl)phenol
An In-Depth Technical Guide to the Chemical Properties of 3-Methoxy-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-methoxy-5-(trifluoromethyl)phenol (CAS No: 349-56-4).[1][2][3][][5] It is intended to serve as a foundational resource for professionals in research, development, and drug discovery. The document summarizes key quantitative data in structured tables, outlines general experimental protocols for property determination, and includes visualizations to illustrate logical workflows and structural relationships.
Chemical Identity and Structure
3-Methoxy-5-(trifluoromethyl)phenol is an aromatic organic compound, specifically a substituted phenol. Its structure consists of a benzene ring with three substituents: a hydroxyl group (-OH), a methoxy group (-OCH3), and a trifluoromethyl group (-CF3). The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group significantly influences the compound's chemical reactivity and physical properties, particularly the acidity of the phenolic hydroxyl group.
A summary of its chemical identifiers is presented below.
| Identifier | Value |
| CAS Number | 349-56-4[1][2][3][][5][6] |
| Molecular Formula | C8H7F3O2[1][2][3][][5][6] |
| IUPAC Name | 3-methoxy-5-(trifluoromethyl)phenol[][6] |
| SMILES | COC1=CC(=CC(=C1)O)C(F)(F)F[][5][6] |
| InChI Key | DFOFNISQFZKBEY-UHFFFAOYSA-N[][6] |
| MDL Number | MFCD09025418[1][5] |
Physicochemical Properties
The key physicochemical properties of 3-methoxy-5-(trifluoromethyl)phenol are summarized in the table below. These values are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Notes |
| Molecular Weight | 192.14 g/mol [2][3][5] | |
| Appearance | Off-white to light yellow solid[2] | |
| Melting Point | 74 - 76 °C[6] | |
| Boiling Point | 100 °C at 14 Torr[2][3] | |
| Density | 1.321 ± 0.06 g/cm³[2][3] | Predicted |
| pKa | 8.58 ± 0.10[2][3] | Predicted |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon)[2][3][5] |
Experimental Protocols
Detailed experimental protocols for the determination of the specific properties of 3-methoxy-5-(trifluoromethyl)phenol are not extensively published. However, standard methodologies for characterizing similar phenolic compounds are well-established. The following sections outline generalized protocols.
Determination of Melting Point
The melting point is a critical indicator of purity.
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Sample Preparation: A small, dry sample of 3-methoxy-5-(trifluoromethyl)phenol is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated digital melting point apparatus is used.
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Procedure: The capillary tube is placed in the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point (75 °C) and then increased slowly at a rate of 1-2 °C per minute.[2][3][6]
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Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure compound, this range should be narrow (≤ 1 °C).
Determination of Acidity Constant (pKa)
The pKa value is determined by potentiometric titration, which measures the pH change of a solution upon the addition of a titrant.
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Solution Preparation: A precise amount of 3-methoxy-5-(trifluoromethyl)phenol is dissolved in a suitable solvent mixture, typically water-cosolvent (e.g., methanol or DMSO) to ensure solubility.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).
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Data Acquisition: A calibrated pH meter is used to record the pH of the solution after each addition of the titrant.
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Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point, where half of the phenol has been neutralized. The predicted pKa is approximately 8.58.[2][3]
Spectroscopic Analysis (NMR, IR)
Spectroscopic methods are essential for structural confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). A small amount of tetramethylsilane (TMS) may be added as an internal standard.
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Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Interpretation: The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.
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Infrared (IR) Spectroscopy:
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Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: The IR spectrum is recorded over the range of approximately 4000-400 cm⁻¹.
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Interpretation: Key characteristic absorption bands are identified, such as the broad O-H stretch of the phenol, C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches, and the strong C-F stretches associated with the trifluoromethyl group.
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Visualizations
The following diagrams illustrate key relationships and workflows relevant to the study of 3-methoxy-5-(trifluoromethyl)phenol.
Caption: Structural Identity and Core Properties Relationship.
References
- 1. appchemical.com [appchemical.com]
- 2. 3-METHOXY-5-(TRIFLUOROMETHYL)PHENOL | 349-56-4 [amp.chemicalbook.com]
- 3. 349-56-4 CAS MSDS (3-METHOXY-5-(TRIFLUOROMETHYL)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 349-56-4|3-Methoxy-5-(trifluoromethyl)phenol|BLD Pharm [bldpharm.com]
- 6. 3-Methoxy-5-(trifluoromethyl)phenol, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
